molecular formula C8H6ClNO3 B015313 2-Methyl-5-nitrobenzoyl chloride CAS No. 64688-68-2

2-Methyl-5-nitrobenzoyl chloride

Cat. No. B015313
CAS RN: 64688-68-2
M. Wt: 199.59 g/mol
InChI Key: IZBCECJKBKJUIM-UHFFFAOYSA-N
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Patent
US06794380B2

Procedure details

Oxalyl chloride (0.31 g) was added dropwise to a stirred mixture of 2-methyl-5-nitrobenzoic acid (0.4 g), DMF (a few drops) and methylene chloride (25 ml) which had been cooled to 0° C. The mixture was allowed to warm to ambient temperature and was stirred for five hours. The mixture was evaporated to give 2-methyl-5-nitrobenzoyl chloride which was dissolved in methylene chloride (10 ml) and added dropwise to a stirred mixture of 3-(4-methylpiperazin-1-ylmethyl)aniline (0.44 g), triethylamine (0.49 g) and methylene chloride (10 ml). The mixture was stirred at ambient temperature for 16 hours. The mixture was washed with a saturated aqueous sodium bicarbonate solution. The organic phase was evaporated and the residue was purified by column chromatography on an isolute SCX ion exchange column using initially methanol and then a 99:1 mixture of methanol and a saturated aqueous ammonium hydroxide solution as eluent. There was thus obtained N-[3-(4-methylpiperazin-1-ylmethyl)phenyl]-2-methyl-5-nitrobenzamide(0.46 g); Mass Spectrum: M+H+ 369.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[CH3:7][C:8]1C=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:9]=1C(O)=O>CN(C=O)C.C(Cl)Cl>[CH3:7][C:8]1[CH:9]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][C:1]=1[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.